3-Chloro-7-(1,1-difluoroethyl)quinoline
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Overview
Description
3-Chloro-7-(1,1-difluoroethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of chlorine and difluoroethyl groups in the quinoline ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-(1,1-difluoroethyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes are often employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-7-(1,1-difluoroethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-7-(1,1-difluoroethyl)quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to biological targets.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: The compound is used in the development of dyes, pigments, and agrochemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-7-(1,1-difluoroethyl)quinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, affecting transcription and replication processes. The presence of chlorine and difluoroethyl groups enhances its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
- 7-Chloro-4-(1,1-difluoroethyl)quinoline
- 3-Chloro-7-(1,1-difluoroethyl)isoquinoline
- 3-Fluoro-7-(1,1-difluoroethyl)quinoline
Comparison: 3-Chloro-7-(1,1-difluoroethyl)quinoline is unique due to the specific positioning of the chlorine and difluoroethyl groups on the quinoline ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H8ClF2N |
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Molecular Weight |
227.64 g/mol |
IUPAC Name |
3-chloro-7-(1,1-difluoroethyl)quinoline |
InChI |
InChI=1S/C11H8ClF2N/c1-11(13,14)8-3-2-7-4-9(12)6-15-10(7)5-8/h2-6H,1H3 |
InChI Key |
YGDWZURBEQFBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=NC=C(C=C2C=C1)Cl)(F)F |
Origin of Product |
United States |
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